4-Oxo Ticlopidine-d4 chemical structure and properties
4-Oxo Ticlopidine-d4 chemical structure and properties
Structural Characterization, Metabolic Context, and Bioanalytical Protocols
Executive Summary
4-Oxo Ticlopidine-d4 (CAS: 1330236-13-9) is a stable isotope-labeled internal standard (IS) critical for the precise quantification of ticlopidine metabolites and impurities. While ticlopidine’s primary metabolic activation pathway involves a 2-oxo intermediate (thiolactone) leading to the active thiol, the 4-oxo isomer (a lactam) represents a distinct structural entity often monitored during impurity profiling and comprehensive pharmacokinetic (PK) studies.
This guide delineates the physicochemical properties of 4-Oxo Ticlopidine-d4, its role in distinguishing metabolic pathways, and a self-validating LC-MS/MS protocol for its application in bioanalysis.
Part 1: Chemical Identity & Structural Analysis[1]
The utility of 4-Oxo Ticlopidine-d4 lies in its structural fidelity to the analyte of interest (4-oxo-ticlopidine) while providing mass differentiation via deuterium labeling.
1.1 Structural Specifications
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Chemical Name: 5-[(2-Chlorophenyl-d4)methyl]-6,7-dihydro-thieno[3,2-c]pyridin-4(5H)-one[1]
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Molecular Weight: ~281.79 g/mol (varies slightly by specific isotopic enrichment)
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Isotopic Labeling: The deuterium atoms (d4) are located on the 2-chlorophenyl ring .
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Scientific Rationale: Labeling the chlorophenyl ring provides superior metabolic stability compared to labeling the thienopyridine core, which undergoes extensive oxidative opening during metabolism.
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1.2 Structural Significance (Lactam vs. Thiolactone)
It is imperative to distinguish the 4-oxo species from the 2-oxo species.
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4-Oxo Ticlopidine (Lactam): The carbonyl is at the C4 position of the pyridine ring (adjacent to the nitrogen). This forms a stable lactam structure.
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2-Oxo Ticlopidine (Thiolactone): The carbonyl is at the C2 position of the thiophene ring.[3] This is the reactive intermediate that hydrolyzes to form the active platelet-inhibiting thiol.
Table 1: Physicochemical Comparison
| Feature | 4-Oxo Ticlopidine-d4 (IS) | 2-Oxo Ticlopidine (Precursor) | Ticlopidine (Parent) |
| Core Structure | Thienopyridin-4-one (Lactam) | Thienopyridin-2-one (Thiolactone) | Tetrahydrothienopyridine |
| Function | Internal Standard / Impurity Marker | Metabolic Intermediate (Pro-drug activation) | Active Pharmaceutical Ingredient |
| Stability | High (Lactam is chemically stable) | Low (Prone to ring opening) | Moderate |
| Polarity | High (Polar amide bond) | Moderate | Low (Lipophilic amine) |
Part 2: Metabolic Context & Mechanism[5][6]
Understanding the placement of 4-oxo ticlopidine within the metabolic cascade is essential for interpreting PK data. Ticlopidine is extensively metabolized by hepatic Cytochrome P450 enzymes (CYP2B6, CYP2C19).[4]
2.1 The Divergent Pathways
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Bioactivation Pathway (2-Oxo): CYP-mediated oxidation at the thiophene C2 position leads to the thiolactone, which opens to form the active metabolite.
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Inactivation/Impurity Pathway (4-Oxo): Oxidation at the benzylic carbon (C4) or contamination during synthesis leads to the 4-oxo lactam. This compound is generally pharmacologically inactive regarding platelet inhibition but serves as a critical marker for metabolic shunting or drug purity.
Figure 1: Divergent metabolic fates of Ticlopidine. The 4-oxo species (red) is structurally distinct from the bioactivation pathway (green).
Part 3: Analytical Applications (LC-MS/MS)
The primary application of 4-Oxo Ticlopidine-d4 is in Isotope Dilution Mass Spectrometry (IDMS) .
3.1 Why use the d4-Lactam?
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Matrix Effect Compensation: As a stable isotope, it co-elutes (or elutes very closely) with the analyte, experiencing the exact same ionization suppression or enhancement from the biological matrix.
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Carrier Effect: In low-concentration samples, the presence of the IS can block non-specific binding sites on glassware and columns, improving recovery of the analyte.
3.2 Mass Spectrometry Transitions
In Positive Electrospray Ionization (ESI+), the parent ion is typically
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Analyte (4-Oxo Ticlopidine, 35Cl): m/z ~278 → Fragment ~125 (Chlorobenzyl cation).
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Internal Standard (4-Oxo Ticlopidine-d4): m/z ~282 → Fragment ~129 (Chlorobenzyl-d4 cation).
Note: The mass shift of +4 in the fragment ion confirms the deuterium label is retained on the chlorobenzyl ring during fragmentation.
Part 4: Self-Validating Experimental Protocol
This protocol outlines the quantification of 4-oxo-ticlopidine in human plasma. It is designed with built-in quality control steps.
4.1 Reagents & Preparation
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Stock Solution: Dissolve 4-Oxo Ticlopidine-d4 in DMSO (1 mg/mL). Store at -20°C.
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Working IS Solution: Dilute stock in Acetonitrile (ACN) to 100 ng/mL.
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Matrix: Drug-free human plasma (K2EDTA).
4.2 Extraction Workflow (Protein Precipitation)
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Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.
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IS Addition: Add 20 µL of Working IS Solution (4-Oxo Ticlopidine-d4).
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Validation Step: Ensure precision of pipetting here; this sets the accuracy of the entire run.
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Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
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Agitation: Vortex for 2 minutes at high speed.
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Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
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Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).
4.3 LC-MS/MS Conditions
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Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 3 minutes.
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Flow Rate: 0.4 mL/min.
Figure 2: Analytical workflow for the quantification of 4-oxo-ticlopidine using the d4 internal standard.
4.4 System Suitability & Validation (The "Trust" Factor)
To ensure the protocol is self-validating, include the following:
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Blank Check: Inject a double blank (Plasma without Analyte or IS) to confirm no interference at the retention time of the 4-oxo metabolite.
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Zero Sample: Inject Plasma + IS only. Ensure no cross-talk from the IS channel (m/z 282) into the Analyte channel (m/z 278). Note: High isotopic purity (>99% D) is required to prevent this.
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Retention Time Lock: The d4-IS must elute within ±0.05 min of the non-deuterated analyte. Any shift suggests chromatographic instability.
References
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National Center for Biotechnology Information. Ticlopidine Compound Summary. PubChem.[5][6] Available at: [Link]
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Pharmaffiliates. 4-Oxo Ticlopidine-d4 Product Data. Available at: [Link][1]
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DrugBank Online. Ticlopidine: Pharmacology and Metabolism. Available at: [Link]
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Savi, P., et al. (2000). Role of the 2-oxo metabolite in the bioactivation of thienopyridines.[3][7] Thrombosis and Haemostasis.[3][5][6] (Contextual reference for 2-oxo vs 4-oxo distinction).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ticlopidine - Wikipedia [en.wikipedia.org]
- 7. Comparison of In Vitro Metabolism of Ticlopidine by Human Cytochrome P450 2B6 and Rabbit Cytochrome P450 2B4 - PMC [pmc.ncbi.nlm.nih.gov]
